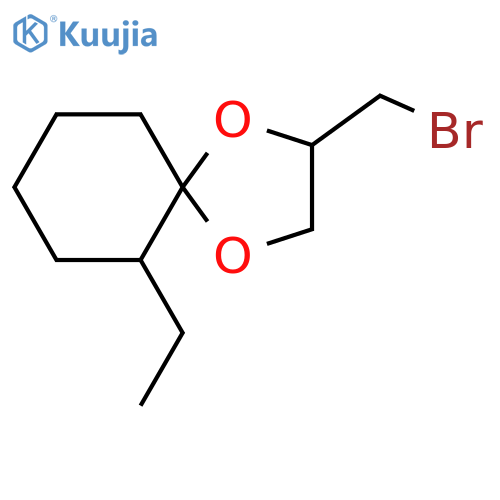Cas no 2172248-99-4 (2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane)

2172248-99-4 structure
商品名:2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane
2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane
- 2172248-99-4
- EN300-1614766
- 2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane
-
- インチ: 1S/C11H19BrO2/c1-2-9-5-3-4-6-11(9)13-8-10(7-12)14-11/h9-10H,2-8H2,1H3
- InChIKey: UFKNTEPHRIKBQE-UHFFFAOYSA-N
- ほほえんだ: BrCC1COC2(CCCCC2CC)O1
計算された属性
- せいみつぶんしりょう: 262.05684g/mol
- どういたいしつりょう: 262.05684g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 18.5Ų
2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1614766-0.1g |
2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |
2172248-99-4 | 0.1g |
$968.0 | 2023-06-04 | ||
| Enamine | EN300-1614766-100mg |
2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |
2172248-99-4 | 100mg |
$741.0 | 2023-09-23 | ||
| Enamine | EN300-1614766-250mg |
2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |
2172248-99-4 | 250mg |
$774.0 | 2023-09-23 | ||
| Enamine | EN300-1614766-0.25g |
2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |
2172248-99-4 | 0.25g |
$1012.0 | 2023-06-04 | ||
| Enamine | EN300-1614766-5.0g |
2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |
2172248-99-4 | 5g |
$3189.0 | 2023-06-04 | ||
| Enamine | EN300-1614766-0.05g |
2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |
2172248-99-4 | 0.05g |
$924.0 | 2023-06-04 | ||
| Enamine | EN300-1614766-2.5g |
2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |
2172248-99-4 | 2.5g |
$2155.0 | 2023-06-04 | ||
| Enamine | EN300-1614766-10.0g |
2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |
2172248-99-4 | 10g |
$4729.0 | 2023-06-04 | ||
| Enamine | EN300-1614766-1.0g |
2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |
2172248-99-4 | 1g |
$1100.0 | 2023-06-04 | ||
| Enamine | EN300-1614766-5000mg |
2-(bromomethyl)-6-ethyl-1,4-dioxaspiro[4.5]decane |
2172248-99-4 | 5000mg |
$2443.0 | 2023-09-23 |
2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane 関連文献
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
2172248-99-4 (2-(bromomethyl)-6-ethyl-1,4-dioxaspiro4.5decane) 関連製品
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
